Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(1,1-difluoro-6-oxospiro[25]octan-5-yl)-2-oxoacetate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic ketone with ethyl oxalyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters. Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to prevent side reactions and degradation
Scientific Research Applications
Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Researchers explore its potential as a precursor for bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions with biological macromolecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate can be compared with other spirocyclic compounds, such as:
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This compound shares a similar spirocyclic core but differs in its functional groups, leading to different chemical reactivity and applications.
1,1-Difluoro-6-azaspiro[2.5]octan-5-one: . The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H14F2O4 |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 2-(2,2-difluoro-6-oxospiro[2.5]octan-7-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H14F2O4/c1-2-18-10(17)9(16)7-5-11(4-3-8(7)15)6-12(11,13)14/h7H,2-6H2,1H3 |
InChI Key |
RBPDKBTZAZRQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CC2(CCC1=O)CC2(F)F |
Origin of Product |
United States |
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